molecular formula C9H9BrO2 B1413803 2-(3-Bromo-4-methylphenoxy)acetaldehyde CAS No. 1857217-85-6

2-(3-Bromo-4-methylphenoxy)acetaldehyde

Cat. No.: B1413803
CAS No.: 1857217-85-6
M. Wt: 229.07 g/mol
InChI Key: XCAHDBYPGRIYON-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenoxy)acetaldehyde is a brominated aromatic compound featuring a phenoxy group substituted with a bromine atom at the 3-position and a methyl group at the 4-position of the benzene ring. The molecule is further functionalized with an acetaldehyde group (-CH₂CHO) linked via the oxygen atom.

Properties

IUPAC Name

2-(3-bromo-4-methylphenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAHDBYPGRIYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenoxy)acetaldehyde typically involves the bromination of 4-methylphenol followed by etherification and subsequent formylation. One common method includes:

    Bromination: 4-methylphenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetaldehyde in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Boronic acids and palladium catalysts in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 2-(3-Bromo-4-methylphenoxy)acetic acid.

    Reduction: 2-(3-Bromo-4-methylphenoxy)ethanol.

    Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-methylphenoxy)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenoxy)acetaldehyde depends on its application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its interactions with other molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Group Substituents (Position) Key Uses
This compound* N/A C₉H₉BrO₂ 229.0 Acetaldehyde (-CH₂CHO) 3-Bromo, 4-methyl (phenoxy) Hypothetical synthesis intermediate
2-(2-Bromo-4-methylphenoxy)acetamide 102066-01-3 C₉H₁₀BrNO₂ 244.1 Acetamide (-CH₂CONH₂) 2-Bromo, 4-methyl (phenoxy) Research/industrial intermediate
2-(4-Bromophenyl)acetaldehyde 27200-79-9 C₈H₇BrO 199.0 Acetaldehyde (-CH₂CHO) 4-Bromo (phenyl, no oxygen linkage) Organic synthesis
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 229.0 Ketone (-COCH₃) 2-Bromo, 4-methoxy (acetophenone) Controlled industrial use
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.0 Aldehyde (-CHO) 4-Bromomethyl (benzene) Intermediate with limited toxicity data

*Hypothetical data for this compound inferred from analogs.

Structural and Reactivity Differences

Functional Group Influence: Acetaldehyde vs. Acetamide: The target compound’s acetaldehyde group (-CH₂CHO) is more reactive than the acetamide group (-CH₂CONH₂) in 2-(2-bromo-4-methylphenoxy)acetamide. Aldehydes undergo nucleophilic additions and oxidations, whereas acetamides are stable and often used in drug design due to hydrogen-bonding capabilities . Ketone vs. Aldehyde: 2-Bromo-4'-methoxyacetophenone (ketone) exhibits lower electrophilicity compared to aldehydes, making it less reactive in condensation reactions .

Substituent Position and Electronic Effects: Bromine at the 3-position (target) vs. 2-position (2-(2-bromo-4-methylphenoxy)acetamide) alters steric and electronic effects on the phenoxy ring. Para-substituted analogs (e.g., 2-(4-bromophenyl)acetaldehyde) lack oxygen linkage, reducing conjugation with the aromatic ring .

Linkage Type: Phenoxy-linked compounds (target and 2-(2-bromo-4-methylphenoxy)acetamide) have ether bonds, enhancing solubility in polar solvents compared to direct phenyl-linked analogs like 2-(4-bromophenyl)acetaldehyde .

Biological Activity

2-(3-Bromo-4-methylphenoxy)acetaldehyde, a compound with significant potential in pharmaceutical and agrochemical applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉BrO₂
  • CAS Number : 1857217-85-6

The compound features a bromine atom and a phenoxy group, which contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, certain phenoxyacetaldehyde derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 µg/mL .
  • Antiproliferative Effects : Research indicates that some derivatives of phenoxyacetaldehyde impact cancer cell lines. For example, studies have reported IC50 values of around 226 µg/mL against Hela cells and 242.52 µg/mL against A549 lung carcinoma cells .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Membrane Interaction : The lipophilic nature of the brominated phenoxy group may enhance membrane permeability, facilitating cellular uptake and subsequent biological activity.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various phenoxyacetaldehyde derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as a lead compound in antibiotic development.

Study 2: Anticancer Potential

In vitro assays were conducted on Hela and A549 cell lines using derivatives of this compound. The results indicated dose-dependent inhibition of cell growth, highlighting the compound's potential as an anticancer agent.

Data Summary Table

Biological Activity Effect Tested Concentration Reference
Antimicrobial (E. coli)MIC = 62.5 µg/mLVaries
Antimicrobial (S. aureus)MIC = 78.12 µg/mLVaries
Antiproliferative (Hela cells)IC50 = 226 µg/mLVaries
Antiproliferative (A549 cells)IC50 = 242.52 µg/mLVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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